Technical Whitepaper: Physicochemical Profiling of the N-(4-methylbenzyl)piperidine-4-carboxamide Scaffold
Technical Whitepaper: Physicochemical Profiling of the N-(4-methylbenzyl)piperidine-4-carboxamide Scaffold
Topic: Physicochemical Properties & Characterization of N-(4-methylbenzyl)piperidine-4-carboxamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists.
Executive Summary
N-(4-methylbenzyl)piperidine-4-carboxamide represents a quintessential "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a polar, ionizable piperidine core with a lipophilic aromatic tail via a flexible amide linker. This specific architecture serves as a critical pharmacophore in the design of inhibitors for targets ranging from GPCRs (e.g., CCR5, TRPV1) to enzymes like Glutaminyl Cyclase (sQC) and Dihydrofolate Reductase (DHFR) .
This guide provides a rigorous technical analysis of the compound’s physicochemical properties, detailing the causality between its structure and its behavior in biological systems. It further establishes standardized protocols for characterizing this molecule, serving as a template for optimizing piperidine-carboxamide libraries.
Structural & Physicochemical Datasheet
The following data represents the core physicochemical identity of the molecule. These values dictate the compound's "drug-likeness" and its fate within biological matrices.
Molecular Identity
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IUPAC Name: N-[(4-methylphenyl)methyl]piperidine-4-carboxamide[1]
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Molecular Formula:
[1] -
SMILES: CC1=CC=C(C=C1)CNC(=O)C2CCNCC2
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Core Scaffold: Piperidine-4-carboxamide (Secondary Amine)
Quantitative Property Profile
| Property | Value (Predicted/Exp) | Biological Implication |
| Molecular Weight | 232.32 g/mol | Ideal for fragment-based drug discovery (FBDD); allows room for further functionalization (MW < 300). |
| cLogP (Neutral) | ~1.4 - 1.6 | Indicates moderate lipophilicity in the uncharged state. Favorable for oral bioavailability (Rule of 5 compliant). |
| LogD (pH 7.4) | ~ -1.2 to -0.8 | Critical: At physiological pH, the piperidine nitrogen is protonated ( |
| pKa (Basic) | 10.8 ± 0.5 | The secondary piperidine amine is highly basic. It exists as a cation in the stomach (pH 1.2) and blood (pH 7.4). |
| TPSA | ~41 Ų | Topological Polar Surface Area is well below the 140 Ų limit, suggesting high potential for cell membrane permeability if charge is masked or transported. |
| H-Bond Donors | 2 (Amide NH, Piperidine NH) | Critical for receptor binding; the piperidine NH is a key vector for salt-bridge formation in active sites. |
| Rotatable Bonds | 4 | High flexibility allows induced-fit binding but imposes an entropic penalty upon binding. |
Critical Analysis: Structure-Property Relationships (SPR)
The Ionization Switch
The defining feature of this molecule is the piperidine nitrogen . Unlike the amide nitrogen (which is resonance-stabilized and neutral), the piperidine ring acts as a pH-dependent switch.
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Mechanism: At pH 7.4, the Henderson-Hasselbalch equation dictates that >99.9% of the molecules are positively charged.
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Impact: This high pKa improves aqueous solubility (preventing precipitation in assays) but can hinder passive diffusion across the Blood-Brain Barrier (BBB) unless specific cation transporters are engaged.
The Lipophilic Tail (4-Methylbenzyl)
The 4-methylbenzyl group provides a specific hydrophobic vector.
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Causality: The para-methyl group increases the lipophilicity (LogP) by approximately 0.5 units compared to the unsubstituted benzyl analog. This steric bulk often occupies hydrophobic pockets (e.g., S1 or S2 subsites) in enzyme active sites, enhancing potency via Van der Waals interactions.
Experimental Protocols: Characterization & Synthesis
To ensure data integrity, the following self-validating protocols should be used. These workflows prioritize reproducibility and error detection.
Synthesis Workflow (Visualized)
The synthesis requires a protection-deprotection strategy to ensure regioselectivity at the amide bond without alkylating the piperidine nitrogen.
Figure 1: Synthetic pathway utilizing Boc-protection to ensure selective amide formation.
Protocol: Potentiometric pKa Determination
Because the pKa governs the solubility and permeability profile, accurate measurement is superior to prediction.
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Preparation: Dissolve 5 mg of the compound in a solution of 0.15 M KCl (ionic strength adjuster).
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Titration: Use a standardized HCl solution to lower pH to 2.0. Titrate upwards with standardized KOH to pH 12.0 under inert gas (
) to prevent carbonate formation. -
Validation: The titration curve must show a sharp inflection point corresponding to the piperidine deprotonation.
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Calculation: Use the Bjerrum plot method. If the compound precipitates near the pKa (neutral form insolubility), switch to a Cosolvent pKa method (Methanol/Water ratios) and extrapolate to 0% organic solvent.
Protocol: Kinetic Solubility Assay
This assay determines the "practical" solubility for biological screening.
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Stock: Prepare a 10 mM stock solution in DMSO.
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Spike: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
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Incubation: Shake at 500 rpm for 24 hours at 25°C.
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Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
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Quantification: Analyze filtrate via LC-MS/MS against a standard curve.
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Pass Criteria: Solubility > 50 µM is considered "High" for this scaffold.
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Fail Criteria: < 10 µM indicates a need for salt formation (e.g., Hydrochloride or Tartrate salt).
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Biological Relevance & Pathway Integration
This scaffold is not merely a chemical curiosity; it acts as a template for Targeted Protein Interaction .
Mechanism of Action (General Scaffold Utility)
The piperidine-4-carboxamide core mimics the transition state of peptide bonds or acts as a bioisostere for proline/phenylalanine residues.
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GPCR Antagonism (e.g., CCR5): The basic nitrogen interacts with Aspartate/Glutamate residues deep in the transmembrane bundle (ionic lock), while the benzyl tail engages hydrophobic clusters in the extracellular loops.
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Enzyme Inhibition (e.g., sQC): The amide carbonyl coordinates with the active site metal ion (often Zinc), while the piperidine ring occupies the substrate binding groove.
Figure 2: Pharmacophoric mapping of the scaffold interactions within a generic binding pocket.
Conclusion & Recommendations
N-(4-methylbenzyl)piperidine-4-carboxamide is a robust, high-Fsp3 scaffold that balances solubility (via the piperidine amine) with binding affinity (via the aromatic tail).
Key Recommendations for Researchers:
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Salt Selection: Always store and test this compound as a salt (HCl or TFA) to ensure stability and solubility. The free base may absorb
from the air. -
SAR Expansion: To improve potency, explore rigidifying the linker (e.g., restricted rotation) or substituting the 4-methyl group with bioisosteres like -Cl or -
to probe electronic effects without altering steric bulk. -
Permeability: If BBB penetration is required, cap the piperidine nitrogen (e.g., N-methylation or carbamate formation) to remove the positive charge, though this will sacrifice solubility.
References
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PubChem. (2025).[2][3] Compound Summary: N-(4-methylbenzyl)piperidine-4-carboxamide (CID 883967).[1] National Library of Medicine. [Link]
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Vice, S., et al. (2001).[4] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.[4] [Link]
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Xie, X., et al. (2014).[5] Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 73, 1-9. [Link]
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Tran, T., et al. (2021).[6] Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423.[7] [Link]
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Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]
Sources
- 1. PubChemLite - N-(4-methylbenzyl)piperidine-4-carboxamide (C14H20N2O) [pubchemlite.lcsb.uni.lu]
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